4-[(2-Chloroacetamido)methyl]benzoic acid
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Overview
Description
4-[(2-Chloroacetamido)methyl]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroacetamido group at the para position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as local anesthetics, are known to block sodium (na+) channels .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (like sodium channels) and induce changes that affect the normal functioning of these targets .
Biochemical Pathways
If it does indeed act on sodium channels like other similar compounds, it could potentially affect the propagation of action potentials in neurons, thereby influencing neural signaling pathways .
Result of Action
If it acts similarly to local anesthetics, it could potentially block sodium channels, thereby inhibiting the propagation of action potentials in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroacetamido)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Chlorination: The methyl group is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to form 4-chloromethylbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination and amidation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroacetamido)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as substituted amides or thioethers.
Hydrolysis: Yields benzoic acid and chloroacetamide.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
4-[(2-Chloroacetamido)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.
4-Chloro-2-methylbenzoic acid: Similar structure but lacks the acetamido group.
4-Chloro-2-methylbenzophenone: Contains a benzophenone moiety instead of the benzoic acid.
Uniqueness
4-[(2-Chloroacetamido)methyl]benzoic acid is unique due to the presence of both the chloroacetamido and benzoic acid groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-[[(2-chloroacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLSDUUGXHOISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-79-3 |
Source
|
Record name | 4-[(2-chloroacetamido)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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